molecular formula C9H13ClN2O2S B13196014 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B13196014
M. Wt: 248.73 g/mol
InChI Key: DLUUTKUHZXLQIL-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that features a thiazole ring attached to a piperidine ring, with a carboxylic acid group and a hydrochloride salt

Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to Piperidine: The thiazole ring is then attached to a piperidine ring through a nucleophilic substitution reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at a different position.

    1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride:

    Thiazole derivatives: Compounds with the thiazole ring but different substituents, leading to varied biological activities and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9;/h4,6-7H,1-3,5H2,(H,12,13);1H

InChI Key

DLUUTKUHZXLQIL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC=CS2.Cl

Origin of Product

United States

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